5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Functional Group Modifications: Introduction of the amino group, methoxyphenyl group, and carboxamide group through various organic reactions such as nucleophilic substitution, amidation, and others.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions can occur at the carboxamide group or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.
Material Science: Used in the development of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes such as kinases or proteases.
Antimicrobial Activity: Exhibits activity against bacteria, fungi, and viruses.
Medicine
Drug Development: Investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Pharmaceuticals: Active ingredients in various therapeutic drugs.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzimidazole Derivatives: Structurally similar but with a different heterocyclic core.
Uniqueness
The unique combination of the amino group, methoxyphenyl group, and carboxamide group in 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-5-3-4-6-14(11)22-16(18)15(20-21-22)17(23)19-12-7-9-13(24-2)10-8-12/h3-10H,18H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZAYWXXSTUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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